molecular formula C16H28N2O4 B3027421 tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate CAS No. 1286274-05-2

tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate

Cat. No.: B3027421
CAS No.: 1286274-05-2
M. Wt: 312.40
InChI Key: GUIWBUDPIHICFM-UHFFFAOYSA-N
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Description

tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate (CAS: 16837-14-2) is a piperidine derivative featuring two key functional groups:

  • tert-Butyl carbamate at the piperidine’s 4-position, which acts as a protective group for amines during synthetic processes.
  • Tetrahydro-2H-pyran-4-carbonyl group at the 1-position, introducing a cyclic ether moiety that enhances solubility and modulates steric/electronic properties .

This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly enzyme inhibitors and receptor modulators. Its structural complexity allows for diverse interactions with biological targets, making it valuable in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)17-13-4-8-18(9-5-13)14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIWBUDPIHICFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115932
Record name Carbamic acid, N-[1-[(tetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-05-2
Record name Carbamic acid, N-[1-[(tetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(tetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the Tetrahydropyran-4-carbonyl Group: This step involves the acylation of the piperidine ring with tetrahydropyran-4-carbonyl chloride under basic conditions.

    Addition of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Acyl Groups

tert-Butyl 1-acetylpiperidin-4-ylcarbamate (CAS: 73874-95-0)
  • Key Difference : Replaces the THP-carbonyl group with a simpler acetyl group.
  • Impact :
    • Reduced steric bulk and hydrogen-bonding capacity compared to THP-carbonyl.
    • Higher lipophilicity (LogP ~1.5) due to the acetyl group .
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride under basic conditions .
tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate (CAS: 1286274-54-1)
  • Key Difference: Substitutes THP-carbonyl with a 4-cyanobenzoyl group.
  • Impact: Introduces electron-withdrawing cyano group, enhancing binding affinity to aromatic receptors.
tert-Butyl 1-(2-chloronicotinoyl)piperidin-4-ylcarbamate (CAS: 33048-52-1)
  • Key Difference: Features a chlorinated nicotinoyl group.
  • Impact :
    • Chlorine atom enables halogen bonding with biological targets.
    • Pyridine ring contributes to π-π stacking interactions .

Analogues with Modified Piperidine Substituents

tert-Butyl piperidin-4-ylcarbamate (CAS: 73874-95-0)
  • Key Difference : Lacks the acyl group at the 1-position.
  • Impact :
    • Simplified structure with lower molecular weight (214.3 g/mol).
    • Reduced steric hindrance, making it a versatile intermediate for further derivatization .
tert-Butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate (CAS: 1228948-05-7)
  • Key Difference : Oxetane ring replaces THP-carbonyl.
  • Impact :
    • Oxetane enhances metabolic stability and aqueous solubility.
    • Molecular formula: C13H24N2O3 (MW: 256.34 g/mol) .

Biological Activity

tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate , with a CAS number of 1286274-05-2, is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a tetrahydro-2H-pyran moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C16H28N2O4
Molecular Weight 312.41 g/mol
CAS Number 1286274-05-2
Synonyms tert-butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Case Studies and Research Findings

  • Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of similar carbamate derivatives. The findings indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.
  • Antinociceptive Properties : Research conducted on related piperidine compounds indicated significant antinociceptive effects in animal models. These findings imply that this compound could be explored for pain management therapies.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays performed on various cancer cell lines showed that certain carbamate derivatives exhibited selective toxicity towards malignant cells while sparing normal cells. Further investigations are necessary to determine if this compound shares similar properties.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial for any pharmaceutical candidate. The available safety data for this compound indicate:

  • Acute Toxicity : Currently, acute toxicity data is not available; hence further studies are needed.
  • Irritation Potential : No significant irritant properties have been reported in preliminary evaluations.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate?

The synthesis typically involves multi-step protection, coupling, and deprotection reactions. For example:

  • Step 1 : Boc protection of the piperidine amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmosphere (N₂) at low temperatures (-78°C), followed by pH adjustment and extraction .
  • Step 2 : Coupling of the tetrahydro-2H-pyran-4-carbonyl group via amidation or nucleophilic substitution. Reaction conditions may include NaHCO₃ in dimethylacetamide (DMAc) at 80°C for 12 hours .
  • Step 3 : Final purification via column chromatography (e.g., silica gel, EtOAc/hexane gradients) .

Q. How is the compound purified, and what analytical methods confirm its identity?

  • Purification : Column chromatography (e.g., silica gel, EtOAc/hexane) is standard. For complex mixtures, preparative HPLC may be employed .
  • Characterization :
    • Mass Spectrometry (MS) : ESI+ or HRMS to confirm molecular weight (e.g., m/z 469 [M+H]+ observed in analogous compounds) .
    • NMR : ¹H/¹³C NMR to verify functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbonyl signals at ~160-170 ppm) .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (e.g., goggles) are mandatory. Use respiratory protection if dust is generated .
  • First Aid : Immediate flushing with water for skin/eye contact. Avoid inhalation; use fume hoods during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step involving tetrahydro-2H-pyran-4-carbonyl?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) or CuI for cross-coupling steps, as seen in Sonogashira reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMAc, THF) enhance reactivity. Elevated temperatures (80–100°C) improve kinetics but may require inert atmospheres .
  • Stoichiometry : Adjust molar ratios of reactants (e.g., 1.2–1.5 equivalents of acylating agent) to drive completion .

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts.
  • 2D NMR Techniques : HSQC/HMBC to assign ambiguous proton/carbon signals, particularly for overlapping piperidine or tetrahydropyran resonances .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl carbamate derivatives) to identify positional isomerism or rotamers .

Q. What strategies are used to assess the compound’s biological activity in drug discovery?

  • In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Structure-Activity Relationship (SAR) : Modify the tetrahydro-2H-pyran or piperidine moieties and compare activity .
  • Metabolic Stability : LC-MS/MS to evaluate hepatic microsomal stability, with Boc deprotection as a potential metabolic pathway .

Data Contradiction Analysis

Q. How to address inconsistent MS or NMR results across batches?

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete Boc deprotection or acyl migration).
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the piperidine-tetrahydropyran scaffold .
  • Batch Comparison : Replicate synthesis under controlled conditions (e.g., strict temperature/pH monitoring) to isolate procedural errors .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Coupling Steps

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DCM, -78°C70–85
AcylationTHF, DIEA, Pd(PPh₃)₂Cl₂60–75
PurificationSilica gel (EtOAc/hexane)>95% purity

Q. Table 2. Common Analytical Data for Characterization

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.44 (s, 9H, tert-butyl), δ 3.85 (m, 2H, piperidine)
ESI-MSm/z 355.2 [M+H]+ (calculated)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate
Reactant of Route 2
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tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-ylcarbamate

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